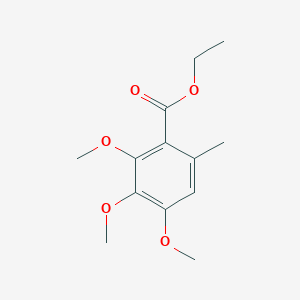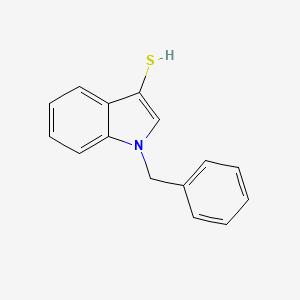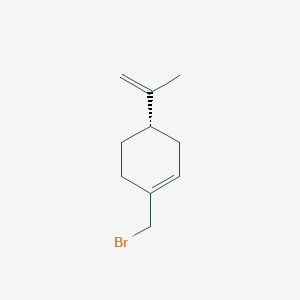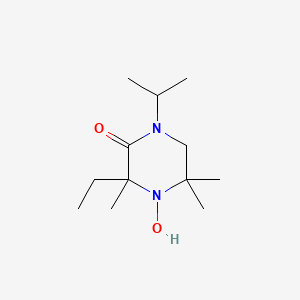
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is an organic compound with the molecular formula C13H18O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy groups and a methyl group, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester typically involves the esterification of 2,3,4-trimethoxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,3,4-Trimethoxy-6-methylbenzoic acid+EthanolAcid CatalystBenzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a base or acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents.
Major Products Formed
Hydrolysis: 2,3,4-Trimethoxy-6-methylbenzoic acid and ethanol.
Reduction: 2,3,4-Trimethoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methyl groups on the benzene ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4,5-trimethoxy-, methyl ester: Similar structure with methoxy groups at different positions.
2,4,6-Trimethoxybenzoic acid: Another derivative with different substitution pattern.
Methyl 2,4,6-trimethylbenzoate: Similar ester with different alkyl groups.
Uniqueness
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups and a methyl group on the benzene ring, along with the ethyl ester group, provides distinct properties compared to other similar compounds.
Properties
| 79004-04-9 | |
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 2,3,4-trimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C13H18O5/c1-6-18-13(14)10-8(2)7-9(15-3)11(16-4)12(10)17-5/h7H,6H2,1-5H3 |
InChI Key |
MNTQOQRQRPWKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)


![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)



![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
